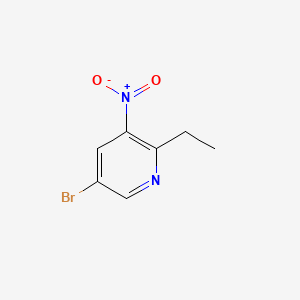

5-Bromo-2-ethyl-3-nitropyridine

Description

Properties

IUPAC Name |

5-bromo-2-ethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZSVDTYPUKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Ethyl 3 Nitropyridine

Electrophilic and Nucleophilic Substitution Reactions of Pyridine (B92270) Halides and Nitro Groups

The pyridine ring is generally electron-deficient, and the presence of a nitro group further deactivates it towards electrophilic substitution. However, the formation of pyridine-N-oxide can facilitate electrophilic substitution at the 2- and 4-positions by suppressing reactions at the nitrogen atom. wikipedia.orgchemtube3d.com Subsequent deoxygenation can remove the oxygen atom. wikipedia.org

Conversely, the electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). In compounds like 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, the chlorine atom can be displaced by various nucleophiles. nih.govrsc.orgnih.govmdpi.com The position of the nitro group significantly influences the reaction rate, with para-like isomers generally reacting faster than ortho-like isomers. rsc.org Kinetic studies of reactions between nitropyridines and amines have shown that the mechanism can be complex, sometimes involving base catalysis depending on the solvent and nucleophile. unilag.edu.ngrsc.org

In some cases, nucleophilic attack can lead to ring-opening and rearrangement, a process known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.orgnih.govacs.orgnih.gov For instance, the reaction of 2-chloro-3-nitropyridine with hydroxide (B78521) ions can lead to a ring-opened intermediate. nih.govacs.org

Reduction Chemistry of the Nitro Group and its Applications

The nitro group on the pyridine ring can be selectively reduced to an amino group, providing a key synthetic handle for further functionalization. nih.govmdpi.com This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). mdpi.comgoogle.comorientjchem.org Other reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst, hydrazine (B178648), or metals like zinc and tin can also be employed. google.com

The reduction of nitroaromatic compounds can proceed through various intermediates, including nitroso and hydroxylamino species. orientjchem.orgnih.gov The specific products can depend on the reaction conditions and the nature of the reducing agent. Oxygen-insensitive nitroreductases can catalyze the reduction of nitroaromatic compounds to the corresponding hydroxylamino derivatives. nih.gov

The resulting amino group is a versatile functional group that can be used in a variety of subsequent reactions, such as acylation to form amides or participation in coupling reactions to build more complex molecules. nih.govmdpi.com For example, the reduction of the nitro group in 2,6-dichloro-3-nitropyridine (B41883) is a key step in the synthesis of certain kinase inhibitors. mdpi.com

Oxidative Transformations of Alkyl and Pyridine Ring Positions

The ethyl group at the 2-position of 5-Bromo-2-ethyl-3-nitropyridine can be oxidized. Organocatalytic aerobic oxidation provides a transition-metal-free method to convert alkylpyridines to the corresponding ketones. acs.org Another approach involves the dearomatization of the pyridine ring followed by oxidation. yorku.ca

The pyridine ring itself can be oxidized to the corresponding N-oxide. wikipedia.orgchemtube3d.comtamu.edutamu.educcspublishing.org.cnorgsyn.org This is often achieved using oxidizing agents like hydrogen peroxide in acetic acid or with a catalyst. chemtube3d.comtamu.edutamu.educcspublishing.org.cnorgsyn.org The formation of the N-oxide alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgchemtube3d.comscripps.edu For example, treatment of pyridine-N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position. wikipedia.org

The oxidation of 2-methyl-3-nitropyridines to their N-oxides has been reported using a urea-hydrogen peroxide complex. nih.gov This transformation is a useful step in the synthesis of various functionalized pyridines.

Transition Metal-Catalyzed Cross-Coupling Reactivity

The bromine atom at the 5-position of this compound is well-suited for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most common cross-coupling reactions is the Suzuki coupling, which involves the reaction of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst. This has been used, for example, in the synthesis of GSK3 inhibitors where a chlorine atom on a nitropyridine is substituted with an aryl group. mdpi.com

Another important reaction is the Sonogashira coupling, which couples the bromo-pyridine with a terminal alkyne. scirp.orgscirp.orgresearchgate.netresearchgate.netbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. scirp.orgscirp.orgbeilstein-journals.org It allows for the introduction of alkynyl groups onto the pyridine ring, which are valuable precursors for the synthesis of other heterocyclic compounds. scirp.orgscirp.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. scirp.orgscirp.org

Rearrangement Reactions and Nitro-Group Migration Phenomena in Substituted Pyridines

Substituted pyridines, particularly those bearing a nitro group, can undergo various rearrangement reactions. In some instances, the nitro group itself can migrate to a different position on the pyridine ring. Such a migration has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents, where the nitro group moves from the 4-position to the 3-position. clockss.org

The nitration of pyridine with dinitrogen pentoxide can also involve a rearrangement. The proposed mechanism involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring via a wikipedia.orgccspublishing.org.cn sigmatropic shift. ntnu.noresearchgate.netpsu.edu

Rearrangements of the pyridine ring itself are also known. For example, 3-benzoylamino-5-nitropyridinium salts can rearrange to form 2-acyl-4-nitropyrroles. researchgate.net Another type of rearrangement, the Boulton–Katritzky rearrangement, has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. nih.gov Additionally, the Smiles rearrangement has been proposed in the synthesis of 3,6-diazaphenothiazines from a substituted nitropyridine. mdpi.com

Mechanistic Investigations of Pyridine Ring Functionalization and Transformations

The functionalization of the pyridine ring is a subject of extensive mechanistic study. The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes direct C-H functionalization challenging. snnu.edu.cnnih.gov However, various strategies have been developed to overcome this, including the use of directing groups and temporary dearomatization. snnu.edu.cnresearchgate.netrsc.org

Mechanistic studies often employ kinetic analysis and computational methods to elucidate reaction pathways. For example, kinetic studies of nucleophilic substitution reactions on nitropyridines have helped to establish the operation of the addition-elimination mechanism and the influence of substituents and solvents on reaction rates. rsc.orgunilag.edu.ngrsc.orgresearchgate.net

The mechanism of pyridine nitration has been investigated, revealing a complex pathway that can involve the formation of N-nitropyridinium intermediates and subsequent rearrangement. ntnu.noresearchgate.netpsu.edu The ANRORC mechanism is another important pathway in the reaction of halopyridines with nucleophiles, and its intermediates have been studied using NMR and X-ray crystallography. wikipedia.orgnih.govacs.org

Radical mechanisms are also involved in some pyridine functionalization reactions. For instance, the photochemical functionalization of pyridines can proceed via pyridinyl radicals. researchgate.netacs.org

Derivatization and Further Functionalization Strategies Involving 5 Bromo 2 Ethyl 3 Nitropyridine

Formation of Amino- and Alkylamino-Pyridine Derivatives

The conversion of the nitro group on the pyridine (B92270) ring into an amino or alkylamino functionality is a fundamental transformation, significantly altering the electronic properties of the molecule and providing a key handle for further elaboration.

Reduction of the Nitro Group

The most direct route to the corresponding aminopyridine is through the reduction of the nitro group. This transformation can be achieved using various established methodologies. Common reducing agents include metals in acidic media, such as iron powder in the presence of an acid like hydrochloric or acetic acid. For instance, the reduction of the related 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is effectively carried out using reduced iron in a mixture of ethanol (B145695) and water with a catalytic amount of concentrated hydrochloric acid. orgsyn.org

Catalytic hydrogenation is another powerful method. Catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under a hydrogen atmosphere are frequently employed. mdpi.comrsc.org For example, 3-nitro-5-halopyridines can be reduced in the presence of a palladium catalyst under hydrogen gas. google.com The choice of catalyst and reaction conditions can be critical to prevent dehalogenation, where the bromine atom is also reductively cleaved. In some cases, transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Rh/C can offer a milder alternative to high-pressure hydrogenation. rsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino-5-bromo-3-nitropyridine | Fe, 95% EtOH, H₂O, conc. HCl | 2,3-Diamino-5-bromopyridine | orgsyn.org |

| 3-Nitro-5-halopyridines | H₂, Pd catalyst | 2,3-Diaminopyridines | google.com |

| 3-Bromo-2-methoxy-5-nitropyridine | Hydrazine monohydrate, 5% Rh/C, THF | (5-Bromo-6-methoxypyridin-3-yl)hydroxylamine | rsc.org |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the nitropyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr). While the bromine at the 5-position is less activated towards substitution compared to halogens at the 2- or 4-positions, reactions with strong nitrogen nucleophiles can still proceed, particularly at elevated temperatures. Amines and alkylamines can displace the bromo substituent to yield the corresponding 5-amino- or 5-(alkylamino)-2-ethyl-3-nitropyridine derivatives.

Furthermore, in related systems like 2-chloro-5-nitropyridine, the chlorine atom is readily displaced by amines such as N-methylpiperazine. mdpi.com This suggests that if a suitable leaving group were present at the 2- or 4- (if applicable) position of the 5-bromo-2-ethyl-3-nitropyridine scaffold, it would be a prime site for introducing amino functionalities.

Halogen Exchange and Introduction of Other Halogen Substituents

The bromine atom at the 5-position serves as a valuable synthetic handle, not only for cross-coupling reactions but also for halogen exchange, allowing for the introduction of other halogens like fluorine or iodine. These modifications can profoundly impact the molecule's reactivity and biological properties.

Fluorinated pyridines are of particular interest in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. While direct fluorination of aromatic rings can be challenging, halogen exchange (halex) reactions provide a reliable route. For brominated pyridines, this typically involves reaction with a fluoride (B91410) salt such as cesium fluoride (CsF) or potassium fluoride (KF), often in a polar aprotic solvent at high temperatures. The efficiency of the reaction can be improved with the use of phase-transfer catalysts. An alternative approach involves the displacement of a silyl (B83357) group with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), which can proceed under milder conditions.

The introduction of an iodine atom can be accomplished through methods like the Finkelstein reaction or, more commonly, through an indirect sequence involving conversion to an organometallic intermediate followed by quenching with iodine. For example, lithiation of a bromopyridine followed by the addition of I₂ is a standard method. Alternatively, iodination can be achieved using reagents like potassium iodate (B108269) and potassium iodide in an acidic medium, a method used for the synthesis of 2-amino-5-bromo-3-iodopyridine. ijssst.info

| Reaction Type | Reagents and Conditions | Product Feature | Reference |

| Fluorination | TBAF, THF | Introduction of Fluorine | |

| Iodination | KIO₃, KI, H₂SO₄ | Introduction of Iodine | ijssst.info |

| General Halogenation | N-Bromosuccinimide (NBS) | Introduction of Bromine | ijssst.info |

Side-Chain Functionalization of the Ethyl Group

Functionalization of the 2-ethyl group offers another avenue for structural diversification, allowing for the extension of the molecular framework or the introduction of new pharmacophores.

Oxidation

The ethyl group can be oxidized to various states. For instance, the methyl group on the related 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) can be oxidized to a carboxylic acid using strong oxidizing agents. It is plausible that the ethyl group in this compound could be similarly oxidized to afford 5-bromo-3-nitropyridine-2-carboxylic acid. Milder oxidation conditions could potentially yield the corresponding ketone (1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one) or alcohol (1-(5-bromo-3-nitropyridin-2-yl)ethan-1-ol).

Halogenation

Selective halogenation of the alkyl side chain, particularly at the benzylic-like α-position, provides a key intermediate for subsequent nucleophilic substitution reactions. Methods for the polar chlorination of alkyl groups at the 2- and 4-positions of pyridines have been developed. nih.gov This suggests that the ethyl group could be chlorinated at the α-carbon, yielding 5-bromo-2-(1-chloroethyl)-3-nitropyridine. This chlorinated derivative would be a reactive electrophile for the introduction of various nucleophiles.

Condensation Reactions

The α-protons of the ethyl group are acidic and can be deprotonated with a strong base, allowing for alkylation or condensation reactions. A related reaction involves the condensation of 5-bromo-2-methyl-3-nitropyridine (B155815) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an (E)-2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine. A similar reaction with the 2-ethyl analogue would lead to a propenylamine derivative, extending the side chain and introducing a versatile enamine functional group.

| Functionalization Strategy | Potential Reagent(s) | Resulting Functional Group | Reference (Analogous) |

| Oxidation | Strong oxidizing agents | Carboxylic acid | |

| α-Halogenation | Polar chlorination reagents | α-Chloroethyl | nih.gov |

| Condensation | DMF-DMA | Enamine (propenylamine) |

Synthesis of Pyridine N-Oxides and their Reactivity

The oxidation of the pyridine nitrogen atom to an N-oxide is a common strategy to modify the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing via induction but can act as an electron-donating group through resonance, influencing the regioselectivity of subsequent reactions.

Synthesis

Pyridine N-oxides are typically synthesized by treating the parent pyridine with an oxidizing agent such as hydrogen peroxide in acetic acid, or with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). For example, 5-bromo-2-methyl-3-nitropyridine N-oxide has been synthesized from its corresponding pyridine. mdpi.com A similar protocol would be applicable for the synthesis of this compound N-oxide.

Reactivity

The N-oxide functionality dramatically activates the pyridine ring towards both electrophilic and nucleophilic attack.

Nucleophilic Substitution: The N-oxide group strongly activates the positions ortho (2, 6) and para (4) to the nitrogen for nucleophilic aromatic substitution. In the case of this compound N-oxide, the 2- and 6-positions would be highly activated. Studies on related 4-nitropyridine (B72724) 1-oxides show that the nitro group can be readily displaced by various nucleophiles. researchgate.net Similarly, the nitro group at the 3-position of 5-bromo-2-methyl-3-nitropyridine N-oxide is susceptible to displacement by sulfur nucleophiles. mdpi.com

Deoxygenation: The N-oxide can be readily deoxygenated back to the parent pyridine using reducing agents like PCl₃ or PPh₃. This makes the N-oxide group a useful "activating and directing" group that can be removed after serving its purpose.

Rearrangement Reactions: Pyridine N-oxides can undergo rearrangement reactions, for example, upon treatment with acetic anhydride (B1165640) or other acylating agents, to introduce functionality at the 2-position.

| Reactant | Reagents and Conditions | Product | Reference (Analogous) |

| 5-Bromo-2-methyl-3-nitropyridine | m-CPBA | 5-Bromo-2-methyl-3-nitropyridine N-oxide | mdpi.com |

| 5-Bromo-2-methyl-3-nitropyridine N-oxide | 4-Chlorothiophenol, K₂CO₃ | 3-(4-Chlorophenylsulfanyl)-5-bromo-2-methylpyridine N-oxide | mdpi.com |

| 4-Nitropyridine N-oxide | Various nucleophiles | 4-Substituted Pyridine N-oxides | researchgate.net |

Ring Transformations and Annulations involving the Pyridine Core

While functionalization of existing substituents is common, more profound changes involving the pyridine ring itself can lead to novel heterocyclic systems. These include ring-closing reactions (annulations) to form fused bicyclic structures, and ring-opening/re-closing sequences (ring transformations) to construct entirely new rings.

Annulation Reactions

If two adjacent positions on the pyridine ring bear appropriate functional groups, they can be used to build a new fused ring. For example, if the 2-ethyl group of this compound were converted to a 2-(2-aminoethyl) group and the 3-nitro group were reduced to an amine, the resulting diamine could undergo cyclization to form a fused dihydropyrazine (B8608421) ring. The synthesis of imidazo[4,5-b]pyridines from 3,5-dinitropyridines via reduction and condensation illustrates this principle. mdpi.com

Ring Transformations

More complex transformations can construct the pyridine ring itself with the desired substitution pattern. A powerful method is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This pyridone serves as a synthetic equivalent of nitromalonaldehyde (B3023284) and can react with a ketone (or aldehyde) and an ammonium (B1175870) source (like ammonium acetate) to build a new nitropyridine ring. acs.orgkochi-tech.ac.jp By choosing the appropriate aldehyde, such as butanal, one can introduce an ethyl group at the desired position, leading to structures like 3-ethyl-5-nitropyridine. acs.org This strategy offers a convergent approach to constructing highly substituted pyridines that might be difficult to access through sequential functionalization of the parent heterocycle.

| Reaction Type | Key Precursors | Resulting Structure Type | Reference |

| Annulation | Diaminopyridine derivatives | Fused bicyclic heterocycles (e.g., Imidazo[4,5-b]pyridines) | mdpi.com |

| Ring Transformation | 3,5-Dinitro-2-pyridone, Aldehyde, Ammonium acetate | Substituted Nitropyridines | nih.govacs.org |

Applications in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Systems

The trifunctional nature of 5-bromo-2-ethyl-3-nitropyridine makes it an adept precursor for the synthesis of a variety of complex heterocyclic systems. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. For instance, analogous bromo-nitropyridine scaffolds readily participate in Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. mdpi.com These reactions are fundamental in building the core structures of polycyclic aromatic and heterocyclic compounds.

Furthermore, the nitro group is a key functional group that can be readily reduced to an amino group. This transformation from a nitro- to an aminopyridine is a critical step in the synthesis of fused heterocyclic systems. The resulting amine can undergo intramolecular or intermolecular cyclization reactions to form bicyclic systems such as imidazo[1,2-a]pyridines, pyrrolo[2,3-b]pyridines, and triazolo[1,5-a]pyridines. mdpi.commdpi.com For example, a common synthetic strategy involves the reduction of the nitro group followed by reaction with an appropriate reagent to construct a second ring fused to the pyridine (B92270) core. Three-component ring transformations using dinitropyridone, a ketone, and ammonia (B1221849) can also yield complex nitropyridines, highlighting the versatility of these intermediates in constructing diverse heterocyclic frameworks. nih.gov

Building Blocks for Bioactive Scaffolds

Pyridine-based ring systems are recognized as "privileged structures" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. mdpi.com Nitropyridines, in particular, serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. mdpi.commedchemexpress.com this compound acts as a foundational scaffold, which can be elaborated into molecules with potential therapeutic applications.

The general strategy involves the functionalization at the bromine position and the conversion of the nitro group. The reduction of the nitro group to an amine is a common gateway to a multitude of bioactive compounds, including kinase inhibitors, antimalarials, and agents targeting the central nervous system. mdpi.compmarketresearch.com For instance, related 2-substituted-5-nitropyridines have been used to create potent inhibitors for enzymes like DNA-dependent protein kinase and Janus kinase 2 (JAK2). mdpi.com The ethyl group at the 2-position of the target compound would modulate the physicochemical properties, such as lipophilicity and steric bulk, of the final bioactive molecule, potentially influencing its binding affinity and pharmacokinetic profile. The related compound, 2-Amino-5-bromo-3-nitropyridine (B172296), is noted as a biochemical reagent for life science research. medchemexpress.com

Role in the Synthesis of Agrochemical Intermediates

The utility of nitropyridine derivatives extends into agricultural chemistry, where they serve as key intermediates for a range of agrochemicals, including herbicides, insecticides, and fungicides. mdpi.compmarketresearch.comjubilantingrevia.com The 5-bromo-3-nitropyridine core is a common structural motif in the development of new crop protection agents.

Synthetic routes to agrochemicals often exploit the reactivity of both the halogen and the nitro substituents. The bromine can be displaced by various nucleophiles, while the nitro group can be either retained for its inherent biological activity or converted into other functional groups. For example, studies on related 2-chloro-5-nitropyridines have shown their utility in creating insecticides and herbicides with high efficacy. mdpi.com One synthesized nitropyridine-containing phenylaminoacetate exhibited significant herbicidal activity on barnyard grass. mdpi.com Although specific examples detailing the use of this compound in agrochemical synthesis are not prevalent, its structural similarity to known agrochemical precursors suggests its potential in this field. chemimpex.com

Utility in Material Science Research

Pyridine derivatives are not only important in life sciences but also find applications in material science, for example, in the creation of dyes, functional polymers, and other advanced materials. mdpi.comchemimpex.com The nitropyridine moiety, being a chromophore, can impart color and optical properties to molecules. ontosight.ai

The reactive handles on this compound allow for its incorporation into larger molecular architectures, such as polymer backbones or as functional side chains. This could lead to the development of materials with tailored properties, including enhanced thermal stability, specific electronic characteristics, or sensing capabilities. For instance, related bromo-nitro-hydroxy-pyridines are used to manufacture dyes and fluorescent dyes. chembk.com While research specifically detailing the integration of this compound into materials is limited, the fundamental reactivity of the compound makes it a candidate for exploration in the synthesis of novel functional organic materials. chemimpex.com

Interactive Data Table: Related Bromo-Nitropyridine Derivatives and Their Applications

| Compound Name | CAS Number | Key Applications |

| 5-Bromo-2-nitropyridine | 39856-50-3 | Precursor for PET tau tracers, synthesis of 3-pyridinols. mdpi.comsigmaaldrich.com |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | Intermediate for fused heterocycles, biochemical reagent. medchemexpress.com |

| 5-Bromo-2-chloro-3-nitropyridine | 5470-18-8 | Intermediate for bioactive molecules. lgcstandards.com |

| 5-Bromo-2-methyl-3-nitropyridine (B155815) | 911434-05-4 | Intermediate in pharmaceuticals, agrochemicals, and dyes. chemimpex.com |

| 5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 | Versatile building block for complex molecules. chemicalbook.comsigmaaldrich.com |

| 5-Bromo-2-hydroxy-3-nitropyridine | 15862-34-7 | Synthesis of dyes and fluorescent dyes, pesticide intermediate. chembk.com |

Theoretical and Computational Investigations of Nitropyridine Structures

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For substituted pyridines, the geometry is influenced by the electronic nature and steric bulk of the substituents.

The optimization of the molecular structure of nitropyridine derivatives using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set provides a detailed picture of bond lengths and angles. nih.gov In the pyridine (B92270) ring, the introduction of substituents like a nitro group (an electron-withdrawing group) and an ethyl group (an electron-donating group) can cause slight distortions from the perfect planarity of the parent pyridine molecule. The C-N bond lengths within the ring and the bonds connecting the substituents are particularly sensitive to these electronic effects. For instance, in related aromatic compounds, C-C bond lengths typically range from 1.3 to 1.4 Å, and C-H bond lengths are around 1.0 to 1.1 Å as determined by computational methods. nih.gov

The electronic structure is often analyzed through the distribution of electron density. Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose, indicating regions of positive and negative electrostatic potential. nih.gov These maps help in identifying the sites susceptible to electrophilic and nucleophilic attack. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals govern the molecule's electronic transitions and its ability to donate or accept electrons. nih.govmdpi.com

Table 1: Representative Calculated Bond Parameters for Substituted Pyridines

| Bond Type | Typical Calculated Bond Length (Å) | Typical Calculated Bond Angle (°) |

| C-C (ring) | 1.38 - 1.41 | - |

| C-N (ring) | 1.33 - 1.35 | - |

| C-Br | ~1.89 | - |

| C-N (nitro) | ~1.48 | - |

| N-O (nitro) | ~1.22 | - |

| C-C (ethyl) | ~1.53 | - |

| C-H (ethyl) | ~1.10 | - |

| C-C-C (ring) | 118 - 122 | - |

| C-N-C (ring) | ~117 | - |

| O-N-O (nitro) | ~125 | - |

Note: The data in this table is illustrative and represents typical values found in DFT calculations of related substituted pyridine molecules. Actual values for 5-Bromo-2-ethyl-3-nitropyridine would require specific calculation.

Density Functional Theory (DFT) Applications for Reactivity Predictions

DFT is a widely used computational method to predict the chemical reactivity of molecules. nih.govcrimsonpublishers.com By calculating various electronic descriptors, one can gain insight into a molecule's stability and its likely behavior in chemical reactions.

The energies of the HOMO and LUMO orbitals are fundamental in this context. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.commdpi.com Several global reactivity descriptors can be derived from these orbital energies:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as (I+A)/2. crimsonpublishers.com

Chemical Hardness (η): Represents the resistance to a change in electron distribution, calculated as (I-A)/2. crimsonpublishers.commdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge, calculated as ω = χ² / (2η). nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, studies on nitropyridine derivatives have utilized these DFT-based indices to understand their stability and potential as high-energy density materials. tandfonline.comresearchgate.net

Local reactivity, which identifies the most reactive sites within a molecule, can be predicted using Fukui functions or by analyzing the distribution of the HOMO and LUMO. These local descriptors help in predicting the regioselectivity of electrophilic, nucleophilic, and radical attacks. nih.gov

Table 2: Calculated Reactivity Descriptors for a Hypothetical Nitropyridine Derivative

| Parameter | Definition | Typical Calculated Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.5 to -8.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.5 to 6.0 |

| Ionization Potential (I) | -EHOMO | 7.5 to 8.5 |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 |

| Electronegativity (χ) | (I+A)/2 | 4.75 to 5.75 |

| Chemical Hardness (η) | (I-A)/2 | 2.25 to 3.0 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.7 to 5.5 |

Note: These values are illustrative and based on typical ranges observed for related organic molecules in DFT studies. mdpi.comcrimsonpublishers.commdpi.com

Analysis of Aromaticity and Stability using Computational Descriptors

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Computational methods provide quantitative measures of aromaticity.

One of the most common geometry-based descriptors is the Harmonic Oscillator Model of Aromaticity (HOMA) index. semanticscholar.orgresearchgate.net The HOMA index evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system (like benzene, for which HOMA = 1). A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. For substituted pyridines, the HOMA index can reveal how substituents influence the π-electron delocalization of the ring. nih.govresearchgate.net

Another widely used descriptor is the Nucleus-Independent Chemical Shift (NICS) . tandfonline.comresearchgate.net NICS values are typically calculated at the geometric center of the ring (NICS(0)) or at a point 1 Å above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Studies on nitropyridines have shown that the introduction of nitro groups can affect the aromaticity of the pyridine ring. researchgate.net Due to the electronegativity of the nitrogen atom, the pyridine ring itself has a less homogeneous electron distribution and is considered less aromatic than benzene. researchgate.net

These computational descriptors are valuable for assessing the thermodynamic stability of the molecule. A higher degree of aromaticity generally correlates with greater stability. tandfonline.comresearchgate.net

Spectroscopic Property Predictions via Computational Methods (e.g., Vibrational Spectra, NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra.

Vibrational Spectra (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule with a good degree of accuracy. nih.govacs.orgacs.org By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. mdpi.comsigmaaldrich.com For complex molecules, a Potential Energy Distribution (PED) analysis is often performed to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net Scaling factors are commonly applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. acs.org

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can aid in the structural elucidation of newly synthesized compounds by helping to assign the signals in experimental NMR spectra.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to predict electronic absorption spectra (UV-Vis). nih.govnih.gov The calculation provides the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption bands). nih.gov By simulating the spectrum in different solvents (using models like the Polarizable Continuum Model, PCM), it is also possible to study solvatochromic effects. nih.gov

Table 3: Predicted Spectroscopic Data for a Representative Nitropyridine

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |

| FT-IR | ν(C-H) aromatic stretching | 3000-3100 cm⁻¹ |

| ν(C=N), ν(C=C) ring stretching | 1400-1600 cm⁻¹ | |

| ν(NO₂) asymmetric stretching | ~1530 cm⁻¹ | |

| ν(NO₂) symmetric stretching | ~1350 cm⁻¹ | |

| ν(C-Br) stretching | ~560-650 cm⁻¹ | |

| ¹³C NMR | Chemical Shift (C-Br) | 110-120 ppm |

| Chemical Shift (C-NO₂) | 145-155 ppm | |

| ¹H NMR | Chemical Shift (ring protons) | 7.5-9.5 ppm |

| UV-Vis (TD-DFT) | λmax | 250-350 nm |

Note: These values are illustrative and based on data for related bromo- and nitro-substituted pyridine compounds. mdpi.comacs.org Actual experimental values can vary.

Molecular Dynamics Simulations and Conformational Analysis

For flexible molecules like this compound, which contains a rotatable ethyl group, conformational analysis is crucial. This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies.

Computational methods can be used to scan the potential energy surface by rotating the dihedral angle of the ethyl group relative to the pyridine ring. colostate.edu This allows for the identification of the most stable (lowest energy) conformation. Studies on other ethyl-substituted azines have suggested that the preferred conformation can be influenced by interactions between the alkyl group's hydrogen atoms and the lone pair of electrons on the ring's nitrogen atom. colostate.edu

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding molecules (like solvents or biological macromolecules). nih.gov While computationally intensive, MD simulations offer a deeper understanding of the molecule's flexibility and how it might behave in a dynamic environment, which is particularly relevant for predicting its interactions in biological systems or its transport properties. nih.gov The analysis of radial distribution functions (RDF) from MD simulations can provide detailed information about intermolecular interactions. nih.gov

Spectroscopic Characterization Methodologies for 5 Bromo 2 Ethyl 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For 5-Bromo-2-ethyl-3-nitropyridine, both ¹H and ¹³C NMR are instrumental.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals for the ethyl group and the aromatic protons confirm the substitution pattern on the pyridine (B92270) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with neighboring protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern |

| ¹H (CH₂) | 2.8 - 3.2 | Quartet |

| ¹H (CH₃) | 1.2 - 1.5 | Triplet |

| ¹H (Aromatic) | 8.0 - 9.0 | Multiplet |

| ¹³C (C-Br) | 115 - 125 | Singlet |

| ¹³C (C-NO₂) | 145 - 155 | Singlet |

| ¹³C (C-ethyl) | 158 - 168 | Singlet |

| ¹³C (Aromatic CH) | 130 - 145 | Singlet |

| ¹³C (CH₂) | 25 - 35 | Singlet |

| ¹³C (CH₃) | 10 - 20 | Singlet |

Note: Predicted values are based on typical ranges for similar substituted nitropyridines and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. Key vibrational modes include:

NO₂ vibrations: Asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-N stretching: Vibrations associated with the C-N bond of the pyridine ring and the nitro group.

C-H stretching and bending: Vibrations from the ethyl group and the aromatic ring.

C-Br stretching: This vibration is typically observed in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to confirm the presence of the pyridine ring and the C-Br bond.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies and assist in the assignment of experimental IR and Raman bands. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for Substituted Nitropyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| NO₂ Asymmetric Stretch | 1520 - 1560 | IR |

| NO₂ Symmetric Stretch | 1335 - 1385 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

Note: These are general ranges and the exact positions of the peaks for this compound may differ.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M and M+2 isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound may include the loss of the nitro group (NO₂), the ethyl group, or the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the nitropyridine chromophore. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the pyridine ring and the solvent used for the measurement. orientjchem.orgresearchgate.net The nitro group, being a strong electron-withdrawing group, significantly affects the electronic structure and the resulting UV-Vis spectrum. osi.lv Studies on similar substituted nitropyridines have shown that the electronic transitions can be sensitive to solvent polarity. orientjchem.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would reveal the exact conformation of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the ethyl and nitro substituents. iucr.org It would also provide details about how the molecules pack in the crystal lattice, including any potential intermolecular interactions such as hydrogen bonding or halogen bonding, which can influence the physical properties of the compound. rsc.orgacs.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Nitropyridines

The traditional methods for synthesizing nitropyridines often involve harsh conditions, such as the use of strong acids and high temperatures, which can lead to safety concerns and the generation of significant chemical waste. researchgate.net Consequently, a major thrust in modern organic chemistry is the development of more sustainable and environmentally benign synthetic routes.

Exploration of Underexplored Reactivity and Selectivity Profiles

While the synthetic utility of nitropyridines is well-established, there remains a significant opportunity to explore their less common reactivity patterns and to develop methods for achieving high selectivity in their functionalization. nih.gov The nitro group is a powerful electron-withdrawing group, which activates the pyridine (B92270) ring for nucleophilic substitution and other transformations. nih.gov However, the full extent of this activation and its influence on various reaction types is still an area of active investigation.

Recent studies have begun to shed light on novel transformations of nitropyridines. For example, the use of excited-state copper catalysis has enabled the direct synthesis of 2-aminophenol (B121084) derivatives from nitropyridines, opening up new avenues for creating structurally diverse molecules. nih.gov Additionally, the development of visible-light-mediated photoredox catalysis has allowed for the selective functionalization of N6-methyladenosine residues in DNA using nitropyridine-based reagents, showcasing the potential for these compounds in bioconjugation and chemical biology. cam.ac.ukdicp.ac.cn The study of vicarious nucleophilic substitution (VNS) reactions of nitropyridines also continues to be an area of interest, with research focusing on understanding the mechanistic details that govern the regioselectivity of C-H alkylation. acs.org

Rational Design of 5-Bromo-2-ethyl-3-nitropyridine Derivatives for Specific Synthetic Targets

The strategic design of derivatives of this compound is crucial for their application in the synthesis of complex and biologically active molecules. The substituents on the pyridine ring—the bromo, ethyl, and nitro groups—each offer a handle for further chemical modification, allowing for the tailored synthesis of target compounds.

The bromo group, for instance, is a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds. This is a common strategy for building molecular complexity. The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. researchgate.net The ethyl group, while less reactive, can still influence the steric and electronic properties of the molecule and can be a key feature in the final target structure.

The rational design of these derivatives involves considering the desired final product and planning a synthetic sequence that takes advantage of the inherent reactivity of the starting material. For example, a synthetic plan might involve an initial cross-coupling reaction at the bromine position, followed by reduction of the nitro group and subsequent elaboration of the resulting amine. This stepwise approach allows for the controlled and predictable synthesis of a wide variety of complex molecules. nih.govtandfonline.comnih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

In recent years, computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. arxiv.orgmdpi.com For a molecule like this compound, computational modeling can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms. nih.gov

By using techniques such as density functional theory (DFT), chemists can calculate various molecular properties, including bond energies, charge distributions, and the energies of transition states. This information can be used to predict the most likely sites for reaction, to understand the factors that control regioselectivity, and to design new reactions with improved outcomes. mdpi.com For example, computational studies can help to explain why certain nucleophiles react at a specific position on the pyridine ring or why a particular catalyst is effective for a given transformation.

Furthermore, the integration of machine learning with computational chemistry is creating new possibilities for predictive modeling. arxiv.org By training machine learning algorithms on large datasets of chemical reactions, it may become possible to predict the outcome of a reaction with a high degree of accuracy, even for reactions that have never been performed experimentally. This could significantly accelerate the process of drug discovery and materials development.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream rather than in a traditional batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netacs.orgresearcher.life For reactions involving highly reactive or hazardous reagents, such as nitrations, flow chemistry can be particularly beneficial as it minimizes the accumulation of dangerous intermediates. researchgate.net

The integration of flow chemistry with automated synthesis platforms is a rapidly developing area that has the potential to revolutionize the way that chemists make molecules. google.com By combining robotic systems for reagent handling and purification with flow reactors for performing the chemical transformations, it is possible to create fully automated systems that can synthesize and screen large libraries of compounds with minimal human intervention.

For the synthesis of derivatives of this compound, an automated flow chemistry platform could be used to rapidly explore a wide range of reaction conditions and to synthesize a diverse library of compounds for biological testing. This could significantly accelerate the discovery of new drug candidates and other valuable molecules.

Q & A

Basic: What synthetic routes are optimal for preparing 5-Bromo-2-ethyl-3-nitropyridine, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer:

The synthesis typically involves sequential nitration and bromination of a pyridine precursor. For example:

- Nitration: Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Bromination: Electrophilic bromination at the 5-position using Br₂ in acetic acid or HBr with a Lewis catalyst (e.g., FeBr₃). The ethyl group at the 2-position may direct bromination regioselectivity .

- Purification: Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations:

- Temperature control during nitration prevents decomposition.

- Use inert atmospheres (N₂/Ar) to avoid side reactions with bromine.

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects:

- Nitro Group: Strong electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the bromine site .

- Ethyl Group: Hyperconjugation slightly increases electron density at the 2-position, affecting regioselectivity in Suzuki-Miyaura couplings .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring) .

Example Workflow:

Optimize geometry of the compound and transition states.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Correlate with experimental yields using Pd(PPh₃)₄ catalysts .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃):

- IR Spectroscopy:

- Nitro group: Strong peaks at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- Mass Spectrometry (EI):

Advanced: How do steric and electronic effects of the ethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Steric Effects: The 2-ethyl group hinders approach of nucleophiles to the 2- and 6-positions, favoring substitution at the 5-bromo site .

- Electronic Effects: Nitro groups at the 3-position activate the ring for SNAr by withdrawing electron density, while the ethyl group provides mild electron donation via inductive effects.

- Experimental Validation:

Data Contradiction Analysis: How to resolve discrepancies in reported melting points for structurally similar nitro-pyridines?

Case Study:

- 5-Bromo-2-hydroxy-3-nitropyridine ( ): mp 246–250°C.

- 5-Bromo-2-chloro-3-nitropyridine ( ): mp 137–141°C.

Resolution Strategies:

Purity Assessment: Check via DSC for sharp melting endotherms. Impurities broaden peaks.

Hydrogen Bonding: The hydroxyl group in increases intermolecular forces, raising mp compared to chloro analogs.

Crystallography: Compare X-ray structures to confirm packing efficiency .

Advanced: What mechanistic insights explain competing pathways in the reduction of the nitro group to amine?

Methodological Answer:

- Catalytic Hydrogenation (H₂/Pd-C):

- Full reduction to amine occurs in ethanol at 60°C. Monitor by TLC (Rf shift from 0.7 to 0.2).

- Partial Reduction (Sn/HCl):

- Computational Modeling:

Table 1: Substituent Effects on Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.